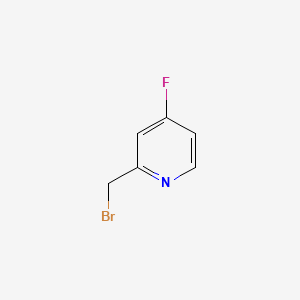

2-(Bromomethyl)-4-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

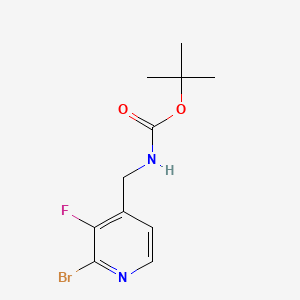

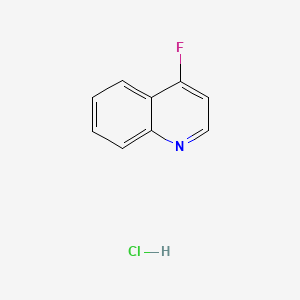

“2-(Bromomethyl)-4-fluoropyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the second carbon of the pyridine ring, and the “4-fluoro” part indicates a fluorine atom attached to the fourth carbon of the ring .

Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-4-fluoropyridine” are not available, bromomethyl compounds are generally synthesized through radical bromination of a toluene derivative . The synthesis of similar compounds often involves the use of a bromine source and a reaction with a suitable precursor .

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-fluoropyridine” would likely consist of a pyridine ring with a bromomethyl group attached to one carbon and a fluorine atom attached to another carbon . The exact structure would depend on the specific positions of these groups on the pyridine ring.

Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-fluoropyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are often reactive and can participate in various reactions, including nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-fluoropyridine” would depend on its specific structure. Similar compounds, such as bromomethyl benzoate, have been reported to be solid at room temperature .

Scientific Research Applications

Deprotonation and Cross-Coupling Reactions : 2-Fluoropyridine derivatives, including structures related to 2-(Bromomethyl)-4-fluoropyridine, have been used in deprotonation reactions with lithium magnesates. These reactions are essential in forming lithium arylmagnesates, which can be further utilized in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).

Synthesis of Disubstituted Fluoropyridines and Pyridones : 2-Fluoropyridine derivatives are key intermediates in synthesizing various substituted pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, a compound similar to 2-(Bromomethyl)-4-fluoropyridine, has been used in Suzuki reactions to synthesize disubstituted fluoropyridines and their corresponding pyridones (Sutherland & Gallagher, 2003).

Radiofluorination and Palladium-Catalyzed Amination : In the field of radiochemistry, fluoropyridine derivatives, such as 2-bromo-5-fluoropyridine, have been used in radiofluorination and subsequent palladium-catalyzed amination reactions. This process is crucial in the synthesis of fluorinated pyridines for applications in medical imaging, like Positron Emission Tomography (Pauton et al., 2019).

Chemoselective Functionalization : Research has demonstrated the chemoselective functionalization of compounds closely related to 2-(Bromomethyl)-4-fluoropyridine, like 5-bromo-2-chloro-3-fluoropyridine. Such functionalization is critical in selective organic synthesis, offering pathways for producing highly specific molecular structures (Stroup et al., 2007).

Synthesis of Bipyridyl Derivatives : Compounds like 4,4'-Bis(bromomethyl)-2,2'-bipyridine, which share structural similarities with 2-(Bromomethyl)-4-fluoropyridine, have been used in synthesizing chiral bipyridine derivatives. These derivatives find applications in asymmetric synthesis and catalysis (Ward et al., 2002).

Copper(II) Complex Formation : In coordination chemistry, fluoropyridine derivatives are used to synthesize copper(II) complexes. These complexes have interesting structural and magnetic properties, relevant in materials science and magnetic studies (Krasinski et al., 2017).

Catalytic Fluorination Systems : In catalysis, 2-fluoropyridine, closely related to 2-(Bromomethyl)-4-fluoropyridine, is produced using Cl/F exchange reactions. Such reactions are facilitated by various metal oxide catalysts, demonstrating the compound's role in developing new catalytic fluorination systems (Cochon et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPYEPTPRTVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857095 |

Source

|

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-fluoropyridine | |

CAS RN |

1227606-51-0 |

Source

|

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)